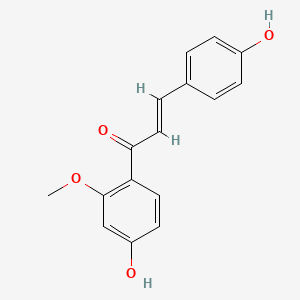

2'-O-Methylisoliquiritigenin

Übersicht

Beschreibung

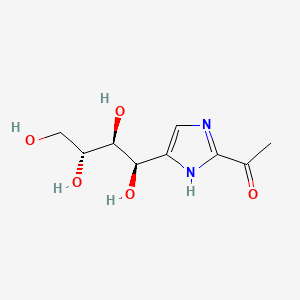

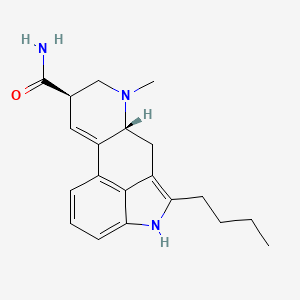

2’-O-Methylisoliquiritigenin is a member of the class of chalcones. It is a variant of isoliquiritigenin in which one of the hydroxy groups at position 2’ is replaced by a methoxy group . It has a role as a metabolite and is functionally related to isoliquiritigenin .

Synthesis Analysis

The synthesis of 2’-O-Methylisoliquiritigenin involves the transformation of isoliquiritigenin into 2’-O-methylisoliquiritigenin by the enzyme isoliquiritigenin 2’-O-methyltransferase .Molecular Structure Analysis

The molecular formula of 2’-O-Methylisoliquiritigenin is C16H14O4 . The IUPAC name is (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis

The molecular weight of 2’-O-Methylisoliquiritigenin is 270.28 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Cancer Cell Cycle Disruption

3-Deoxysappanchalcone has been shown to disrupt the cell cycle in cancer cells, particularly affecting the G0/G1 and S phases. This disruption impacts the cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inhibiting cancer cell growth .

Skin Cancer Proliferation Inhibition

This compound acts as an inhibitor of the T-lymphokine-activated killer cell-originated protein kinase (TOPK), which is highly expressed and activated in skin cancer. By inhibiting TOPK, 3-Deoxysappanchalcone suppresses skin hyperplasia and cancer growth .

3. Anticancer Effects on HeLa and PC3 Cell Lines Studies have shown that 3-Deoxysappanchalcone exhibits anticancer effects on HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. It affects these cells by inhibiting invasion, migration, inducing cell cycle arrest, and impacting signaling pathways .

Molecular Docking Studies

Molecular docking studies have been used to investigate the inhibitory effect of 3-Deoxysappanchalcone on HeLa and PC3 cells. These studies help in understanding the interaction between the compound and target proteins at the molecular level, providing insights into its antitumor activity .

Wirkmechanismus

Target of Action

3-DSC has been found to target multiple proteins in cancer cells. It directly targets both Epidermal Growth Factor Receptor (EGFR) and MET kinase in drug-resistant lung cancer cells . In skin cancer, it acts as an inhibitor of the T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK) .

Mode of Action

3-DSC interacts with its targets to inhibit the growth of cancer cells. It modulates cell cycle regulatory proteins, including cyclin B1, cdc2, and p27 , thereby inducing cell cycle arrest . It also affects EGFR downstream signaling proteins such as MET, AKT, and ERK . In skin cancer, 3-DSC suppresses cell proliferation by regulating TOPK and its related signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the phosphorylation of AKT and ERK and upregulates the expression of the tumor suppressor gene p53 . It also enhances IL-6 induced phosphorylation and subsequent signal transducer and transcription activator 3 (STAT3) transactivation .

Result of Action

3-DSC has shown promising results in inhibiting the growth of cancer cells. It induces cell cycle arrest, disrupts mitochondrial homeostasis, and increases reactive oxygen species (ROS) generation, eventually triggering anticancer mechanisms . It also inhibits cell proliferation in skin cancer cells in an anchorage-dependent and anchorage-independent manner .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-O-Methylisoliquiritigenin | |

CAS RN |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

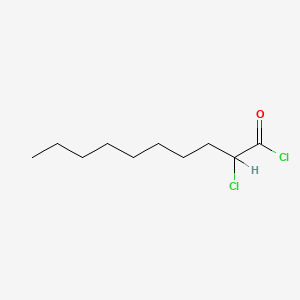

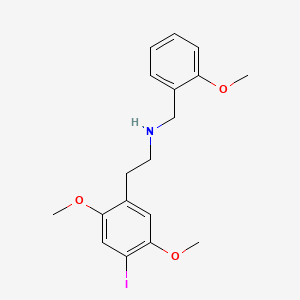

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known targets of 3-Deoxysappanchalcone and how does it interact with them?

A: 3-Deoxysappanchalcone has been shown to directly target several proteins involved in cancer cell signaling. One prominent target is the T-lymphokine-activated killer cell-originated protein kinase (TOPK), which plays a role in skin cancer proliferation. [] 3-Deoxysappanchalcone inhibits TOPK activity, likely through direct binding, although the specific binding site and mechanism require further investigation. [] Additionally, 3-Deoxysappanchalcone targets both epidermal growth factor receptor (EGFR) and MET kinases, making it a promising candidate for treating drug-resistant lung cancer. [] The compound directly binds to both EGFR and MET, inhibiting their kinase activities and downstream signaling, ultimately leading to reduced cancer cell growth. []

Q2: How does 3-Deoxysappanchalcone influence downstream signaling pathways in cells?

A2: 3-Deoxysappanchalcone exerts its effects by modulating various downstream signaling pathways:

- WNT/β-catenin Pathway: In human hair follicle dermal papilla cells (HDPCs), 3-Deoxysappanchalcone promotes β-catenin phosphorylation and transcriptional activation of the T-cell factor, indicating involvement in the WNT/β-catenin pathway associated with hair growth. []

- STAT Signaling Pathway: 3-Deoxysappanchalcone modulates the STAT signaling pathway, enhancing IL-6-induced STAT3 phosphorylation and activation, leading to increased expression of Cdk4, FGF, and VEGF in HDPCs. [] Conversely, it attenuates STAT6 expression and IL-4-induced STAT6 phosphorylation, indicating selective modulation within the STAT pathway. []

- EGFR and MET Pathways: In gefitinib-resistant lung cancer cells, 3-Deoxysappanchalcone inhibits EGFR and MET downstream signaling, affecting proteins like AKT and ERK, and ultimately leading to cell cycle arrest and apoptosis. []

- AKT/Foxo1 Pathway: In a lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model, 3-Deoxysappanchalcone showed protective effects by blocking the AKT/Foxo1 pathway, thereby inhibiting inflammatory response and oxidative injury. []

Q3: What is the molecular formula, weight, and available spectroscopic data for 3-Deoxysappanchalcone?

A: 3-Deoxysappanchalcone has the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol. [, ] Spectroscopic data, including NMR and IR, are crucial for structural characterization and confirmation. While the provided abstracts don't include the full spectroscopic data, they highlight that techniques like MS, IR, and NMR were used to elucidate its structure and confirm its identity. [, , ]

Q4: Has 3-Deoxysappanchalcone shown any catalytic properties or applications in chemical reactions?

A4: Based on the provided research articles, the catalytic properties of 3-Deoxysappanchalcone haven't been extensively explored. The primary focus has been on its biological activities and therapeutic potential, particularly in anti-cancer, anti-inflammatory, and anti-allergic applications.

Q5: What is known about the Structure-Activity Relationship (SAR) of 3-Deoxysappanchalcone and how do structural modifications impact its activity?

A5: While specific SAR studies are not detailed in the provided research, some information can be gleaned from comparing 3-Deoxysappanchalcone with related compounds. For instance, studies on anti-allergic activity in RBL-2H3 cells revealed that:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.